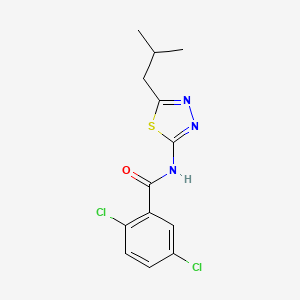
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide, also known as ACCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACCB belongs to the class of benzamide derivatives and is commonly used as a research tool to study the biological mechanisms of various diseases.
作用机制
The mechanism of action of 4-(acetylamino)-3-chloro-N-cyclohexylbenzamide involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these cellular processes and can potentially be used as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects and has been used to study the role of CK2 in the regulation of inflammation.
实验室实验的优点和局限性
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide has several advantages as a research tool. It is easy to synthesize and has a high purity level. This compound is also stable and can be stored for extended periods, making it a convenient compound to work with. However, one limitation of this compound is that it exhibits low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for the use of 4-(acetylamino)-3-chloro-N-cyclohexylbenzamide in scientific research. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of more effective cancer treatments. Additionally, this compound could be used to study the role of CK2 in various other diseases, including inflammation, neurological disorders, and cardiovascular diseases.
In conclusion, this compound is a valuable research tool with various potential applications in scientific research. Its inhibitory effects on protein kinase CK2 make it a promising compound for the development of novel therapies for various diseases. Further studies are needed to explore the full potential of this compound and its role in various biological processes.
合成方法
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chlorobenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to obtain this compound.
科学研究应用
4-(acetylamino)-3-chloro-N-cyclohexylbenzamide has been extensively used as a research tool in various scientific fields. It has been found to exhibit inhibitory effects on the growth of cancer cells and has been used to study the mechanisms of cancer cell proliferation. This compound has also been used to study the role of protein kinase CK2 in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
属性
IUPAC Name |
4-acetamido-3-chloro-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-14-8-7-11(9-13(14)16)15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPRBDUKYEFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)



![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)
![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)


![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)
